REACTION_SMILES
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[CH3:13][N:14]([CH2:15][CH2:16][Cl:20])[CH2:18][CH2:19][Cl:17].[Cl:1][c:2]1[c:3]([NH2:11])[cH:4][c:5]([N+:8](=[O:9])[O-:10])[cH:6][cH:7]1.[Cl:21][c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1.[Cl:28][CH2:29][Cl:30].[ClH:12]>>[Cl:1][c:2]1[c:3]([N:11]2[CH2:16][CH2:15][N:14]([CH3:13])[CH2:18][CH2:19]2)[cH:4][c:5]([N+:8](=[O:9])[O-:10])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(CCCl)CCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc([N+](=O)[O-])ccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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CN1CCN(c2cc([N+](=O)[O-])ccc2Cl)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |